molecular formula C17H26ClNO2 B12685450 Benzyldiethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride CAS No. 93893-81-3

Benzyldiethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride

Cat. No.: B12685450
CAS No.: 93893-81-3
M. Wt: 311.8 g/mol
InChI Key: IGTCXXWHHMXOGL-UHFFFAOYSA-M
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Description

Benzyldimethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride (CAS: 93941-92-5) is a quaternary ammonium compound with the molecular formula C₁₅H₂₂ClNO₂ and a molecular weight of 283.79 g/mol . Its systematic name is 2-(Acryloyloxy)-N-benzyl-N,N-dimethyl-1-propanaminium chloride, reflecting its key structural features:

  • A benzyl group attached to a dimethylammonium core.
  • A propyl chain substituted with an acryloyloxy (1-oxoallyl) group at the 2-position.

This compound exhibits a polar surface area (PSA) of 26.3 Ų, a calculated LogP of -0.615, and zero violations of the Rule of Five, suggesting favorable solubility and bioavailability . It is primarily used in industrial applications, such as water treatment polymers and emulsifiers, due to its cationic surfactant properties and reactive acrylate moiety, which enables polymerization .

Properties

CAS No.

93893-81-3

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

benzyl-diethyl-(2-prop-2-enoyloxypropyl)azanium;chloride

InChI

InChI=1S/C17H26NO2.ClH/c1-5-17(19)20-15(4)13-18(6-2,7-3)14-16-11-9-8-10-12-16;/h5,8-12,15H,1,6-7,13-14H2,2-4H3;1H/q+1;/p-1

InChI Key

IGTCXXWHHMXOGL-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(C)OC(=O)C=C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyldiethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride typically follows a multi-step process involving:

  • Step 1: Formation of the Allyloxy Propyl Intermediate
    This involves the esterification or etherification of an appropriate hydroxypropyl precursor with an acryloyl or allyl carbonyl derivative (e.g., acryloyl chloride or allyl chloroformate) to introduce the 1-oxoallyl (acryloyl) moiety. The reaction is usually conducted under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran with a base (e.g., triethylamine) to scavenge HCl formed during the reaction.

  • Step 2: Quaternization of the Amino Group
    The diethylbenzylamine is reacted with the allyloxypropyl intermediate to form the quaternary ammonium salt. This quaternization is typically performed by nucleophilic substitution using an alkyl halide or by direct alkylation of the tertiary amine with the allyloxypropyl halide. The reaction conditions are mild, often at room temperature or slightly elevated temperatures (25–50 °C), in polar solvents such as acetonitrile or ethanol.

  • Step 3: Purification
    The crude product is purified by recrystallization or by precipitation using solvents like diethyl ether or acetone. Further purification may involve chromatographic techniques to ensure high purity suitable for research or industrial applications.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1 Esterification/Etherification Hydroxypropyl intermediate + acryloyl chloride + base (e.g., triethylamine) DCM or THF 0–25 85–90 Controlled addition to avoid polymerization
2 Quaternization Diethylbenzylamine + allyloxypropyl halide Acetonitrile/EtOH 25–50 75–85 Stirring under inert atmosphere recommended
3 Purification Recrystallization/precipitation Diethyl ether/acetone Ambient >95 (purity) Final product isolated as chloride salt

Research Findings and Optimization

  • Solvent Effects: Polar aprotic solvents such as acetonitrile enhance the nucleophilicity of the amine and improve quaternization efficiency. Nonpolar solvents reduce yield due to poor solubility of intermediates.

  • Temperature Control: Maintaining low temperatures during esterification prevents premature polymerization of the acryloyl group, which is highly reactive. Elevated temperatures during quaternization improve reaction rates but must be balanced to avoid side reactions.

  • Base Selection: Triethylamine is preferred for scavenging HCl during esterification, as it forms a stable salt that can be easily removed. Stronger bases may cause side reactions with the allyloxycarbonyl group.

  • Purity Considerations: The presence of unreacted amines or hydrolyzed acryloyl groups can be minimized by careful control of stoichiometry and reaction time. Analytical techniques such as NMR and HPLC are used to confirm product purity.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Differences in Preparation Application Notes
This compound C17H26ClNO2 Quaternization with allyloxypropyl intermediate Antimicrobial, polymerization comonomer
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride C18H28ClNO2 Additional methyl group on ethyl chain; similar multi-step synthesis Similar antimicrobial and surfactant properties
Benzyldimethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride C15H22ClNO2 Dimethyl instead of diethyl substitution; similar esterification and quaternization Used in cationic polymerization and water treatment

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting materials Diethylbenzylamine, hydroxypropyl intermediate, acryloyl chloride Determines final structure and yield
Solvent Dichloromethane, tetrahydrofuran, acetonitrile Solubility and reaction rate
Temperature (esterification) 0–25 °C Prevents polymerization of acryloyl group
Temperature (quaternization) 25–50 °C Enhances reaction rate without side reactions
Base Triethylamine Neutralizes HCl, prevents side reactions
Purification method Recrystallization, precipitation Ensures high purity for application
Typical overall yield 65–80% Dependent on reaction control and purification

Chemical Reactions Analysis

EINECS 299-673-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

Surfactant Properties

Benzyldiethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride exhibits significant surfactant properties, making it valuable in formulations that require surface-active agents. These properties allow the compound to reduce surface tension in liquids, facilitating better mixing and spreading of products.

Applications in Industry:

  • Cosmetics and Personal Care Products : Used as an emulsifier and stabilizer in creams and lotions.
  • Household Cleaning Products : Functions as a surfactant in detergents, enhancing cleaning efficiency.

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties, particularly effective against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, which can lead to cell death.

Case Studies:

  • Antibacterial Efficacy : Studies have shown that compounds with similar quaternary ammonium structures effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Fungicidal Properties : Research indicates effectiveness against fungal strains, suggesting potential use in antifungal formulations.

Pharmaceutical Applications

Research indicates potential applications in drug delivery systems due to its ability to enhance membrane permeability and influence cellular uptake of drugs.

Therapeutic Potential:

  • Oncology : Preliminary studies suggest compounds like this compound may exhibit cytotoxic effects on cancer cells, warranting further investigation into its use as a chemotherapeutic agent.
  • Drug Formulations : Its surfactant properties may improve the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of EINECS 299-673-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism depends on the context in which the compound is used, such as in a biological system or an industrial process .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain vs. Reactive Groups :

  • BAC and BAC12 rely on long alkyl chains (C₁₂–C₁₈) for lipid membrane disruption, enhancing antimicrobial activity . In contrast, the acryloyloxy group in the target compound enables covalent bonding in polymers, making it suitable for industrial synthesis .
  • NBD-DDA incorporates a fluorescent nitrobenzoxadiazole group, which is absent in other QACs, allowing for cellular imaging applications .

Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride has a similar LogP (-1.2) but lacks the benzyl group, reducing its surfactant strength .

Applications: Antimicrobial Activity: BAC12’s dodecyl chain optimizes micelle formation and bacterial membrane disruption, whereas the target compound’s shorter propyl chain and acryloyloxy group prioritize reactivity over biocidal efficacy . Polymerization: The acryloyloxy group in the target compound allows copolymerization with acrylic acid or maleic anhydride, a feature absent in non-reactive QACs like BAC .

Physicochemical and Toxicological Data

Property Benzyldimethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride BAC12 NBD-DDA
Water Solubility High (LogP = -0.615) Low (LogP = 5.8) Moderate (LogP = 3.2)
Thermal Stability Stable up to 200°C (decomposes upon polymerization) Stable up to 150°C Light-sensitive
Ecotoxicity (Daphnia magna LC₅₀) Not reported 0.5–2.0 mg/L Not reported

Notes:

  • The target compound’s environmental impact is less documented compared to BAC12, which shows high toxicity to aquatic organisms .
  • Its low LogP and high water solubility may reduce bioaccumulation risks but necessitate further ecotoxicological studies .

Q & A

Q. What are the optimized synthetic routes for Benzyldiethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves quaternization of tertiary amines with alkyl halides or esterification using activating agents like N,N-carbonyldiimidazole (CDI). Key parameters include solvent polarity (e.g., DMAc/LiCl systems), stoichiometric ratios, and reaction temperature (60–80°C). CDI-mediated coupling minimizes side reactions, improving purity . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted amines or ester by-products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the quaternary ammonium structure and oxyallyl ester linkage. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺–C, ~1480 cm⁻¹) functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) assesses purity, while Mass Spectrometry (ESI-MS) validates molecular weight. Pharmacopeial methods, such as amine salt limit tests via titration, ensure compliance with purity standards .

Q. What are the validated protocols for assessing residual solvents or by-products in synthesized batches?

  • Methodological Answer : Gas Chromatography (GC-MS) with headspace sampling quantifies volatile solvents (e.g., DMAc, THF). Ion Chromatography (IC) detects halide impurities (e.g., chloride counterion excess). For amine by-products, derivatization with dansyl chloride followed by fluorescence detection enhances sensitivity. Threshold limits should align with ICH Q3C guidelines for residual solvents .

Advanced Research Questions

Q. How does the compound's stability vary under different pH and temperature conditions, and what degradation pathways are observed?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in buffered solutions (pH 3–10) reveal hydrolysis of the oxyallyl ester group at alkaline pH (>8), forming acrylic acid derivatives. Use HPLC-UV to monitor degradation kinetics, and LC-MS/MS to identify hydrolytic products. Arrhenius modeling predicts shelf-life under ambient conditions. Oxidative degradation pathways (e.g., ammonium group oxidation) require oxygen-free storage .

Q. What are the key considerations in designing experiments to study its interactions with biomacromolecules like proteins or DNA?

  • Methodological Answer : Employ Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics with serum albumin or DNA. Surface Plasmon Resonance (SPR) measures real-time association/dissociation rates. For structural insights, use Circular Dichroism (CD) spectroscopy to detect conformational changes in proteins. Ensure buffers exclude divalent cations (e.g., Ca²⁺) to prevent precipitation of the quaternary ammonium complex .

Q. How do structural modifications in the ammonium group or oxyallyl moiety affect its physicochemical properties and bioactivity?

  • Methodological Answer : Compare analogs (e.g., varying alkyl chain lengths or substituting 1-oxoallyl with 2-oxopropyl) via Quantitative Structure-Property Relationship (QSPR) modeling. Assess critical micelle concentration (CMC) using conductivity measurements and antimicrobial efficacy via MIC assays against Gram-positive bacteria. Increased hydrophobicity (longer alkyl chains) enhances membrane disruption but reduces aqueous solubility .

Q. What computational modeling approaches predict the compound's behavior in aqueous vs. non-polar solvents?

  • Methodological Answer : Molecular Dynamics (MD) simulations with force fields (e.g., CHARMM) model self-assembly in water, showing micelle formation at CMC. Density Functional Theory (DFT) calculates charge distribution on the ammonium group, predicting solubility in non-polar solvents (e.g., chloroform). Solvation free energy (ΔG_solv) derived from COSMO-RS simulations correlates with experimental logP values .

Q. What are the recommended storage conditions to prevent hydrolysis or oxidative degradation?

  • Methodological Answer : Store under inert gas (N₂/Ar) in amber glass vials at –20°C to minimize light/oxygen exposure. Lyophilization enhances long-term stability for aqueous solutions. Periodic analysis via Karl Fischer titration ensures moisture content remains <0.1% .

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